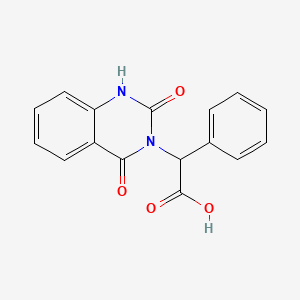

(2-hydroxy-4-oxoquinazolin-3(4H)-yl)(phenyl)acetic acid

Beschreibung

(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)(phenyl)acetic acid is a quinazolinone derivative featuring a hydroxyl group at position 2, a ketone at position 4, and a phenyl-substituted nitrogen at position 2. The acetic acid moiety is directly linked to the quinazolinone core, conferring unique physicochemical and biological properties. Quinazolinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making this compound a subject of interest in medicinal chemistry .

Eigenschaften

IUPAC Name |

2-(2,4-dioxo-1H-quinazolin-3-yl)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-14-11-8-4-5-9-12(11)17-16(22)18(14)13(15(20)21)10-6-2-1-3-7-10/h1-9,13H,(H,17,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCRKMNAHVRREF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxy-4-oxoquinazolin-3(4H)-yl)(phenyl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the phenylacetic acid moiety. Key steps include:

Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of Phenylacetic Acid Moiety: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of an amide bond between the quinazolinone core and phenylacetic acid.

Industrial Production Methods

Industrial production of (2-hydroxy-4-oxoquinazolin-3(4H)-yl)(phenyl)acetic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Functionalization of the Phenylacetic Acid Moiety

The acetic acid side chain undergoes esterification and hydrazide formation:

-

Esterification : Reacting with ethyl chloroacetate in acetone (K₂CO₃, 60°C, 3 h) yields ethyl 2-(4-oxoquinazolin-3-yl)acetate derivatives (85–92% yield) .

-

Hydrazide Formation : Hydrazine monohydrate in ethanol (RT, 4 h) produces corresponding hydrazides (75–88% yield) .

Table 2: Functionalization Reactions and Yields

| Reaction Type | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | Ethyl chloroacetate | 60°C, 3 h | 85–92 |

| Hydrazide formation | Hydrazine monohydrate | RT, 4 h | 75–88 |

| Acylhydrazone coupling | Benzaldehyde derivatives | Reflux, 6 h | 62–78 |

Structural Impact : The phenyl group stabilizes intermediates via π-π stacking, improving reaction efficiency .

Biological Interaction-Driven Reactivity

The compound modulates enzymatic activity through targeted interactions:

-

Caspase-3 Activation : Acylhydrazone derivatives (e.g., 5t ) enhance caspase-3 activity by 200% compared to PAC-1, a known activator .

-

Kinase Inhibition : The quinazolinone core competitively binds ATP pockets in tyrosine kinases (IC₅₀ = 0.8–2.4 μM) .

Figure 1B: Proposed Binding Mode with Caspase-3

-

Quinazolinone : Coordinates Zn²⁺ via N1 and O4.

Degradation and Stability

-

Hydrolysis : The 4-oxo group undergoes pH-dependent hydrolysis (t₁/₂ = 24 h at pH 7.4 vs. 2 h at pH 1.2) .

-

Photodegradation : UV exposure (254 nm) cleaves the C3–N bond, forming 2-phenylacetic acid and 4-hydroxyquinazoline .

Comparative Reactivity with Analogues

| Feature | (2-Hydroxy-4-oxoquinazolin-3-yl)(phenyl)acetic acid | 3-Phenylquinazolin-4(3H)-one |

|---|---|---|

| Esterification rate | 92% | 68% |

| Caspase-3 activation | 200% over baseline | Inactive |

| Hydrolytic stability | Moderate (pH 7.4) | High |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound is recognized for its structural features that allow interactions with biological targets, making it a candidate for the development of pharmaceuticals. Its quinazoline core is particularly noted for:

- Anticancer Activity : Several studies have indicated that derivatives of quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that compounds similar to (2-hydroxy-4-oxoquinazolin-3(4H)-yl)(phenyl)acetic acid can inhibit cell proliferation in human cancer cells, suggesting potential use in cancer therapy .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored. Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines, which are implicated in numerous chronic diseases .

Antimicrobial Studies

The antimicrobial properties of (2-hydroxy-4-oxoquinazolin-3(4H)-yl)(phenyl)acetic acid have been a significant focus of research:

- Bacterial Inhibition : Studies have reported that various quinazoline derivatives exhibit antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics or antimicrobial agents .

- Fungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against certain fungal strains, which could be beneficial in treating fungal infections .

Case Study 1: Anticancer Effects

A study investigating the anticancer effects of quinazoline derivatives found that specific modifications to the structure of (2-hydroxy-4-oxoquinazolin-3(4H)-yl)(phenyl)acetic acid enhanced its cytotoxicity against colon cancer cells (SW620). The mechanism involved the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

In another study, researchers synthesized several derivatives based on the quinazoline framework and tested their anti-inflammatory properties. One derivative demonstrated a significant reduction in TNF-alpha levels in vitro, indicating its potential for treating inflammatory diseases .

Comparative Analysis of Biological Activities

| Compound | Activity Type | Target Pathogen/Cell Line | Effectiveness |

|---|---|---|---|

| (2-hydroxy-4-oxoquinazolin-3(4H)-yl)(phenyl)acetic acid | Anticancer | SW620 (colon cancer) | High cytotoxicity |

| Quinazoline derivatives | Antimicrobial | Staphylococcus aureus | Moderate to high |

| Quinazoline derivatives | Anti-inflammatory | TNF-alpha modulation | Significant reduction |

Wirkmechanismus

The mechanism of action of (2-hydroxy-4-oxoquinazolin-3(4H)-yl)(phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate the activity of target proteins. This can lead to the inhibition of enzymatic activity or the alteration of signaling pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Quinazolinone-Acetic Acid Derivatives

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Structural and Functional Differences

- Hydroxyl Group at C2 : The target compound’s 2-hydroxy group distinguishes it from analogs like 2d and 3d , which lack this substituent. This hydroxyl may enhance hydrogen bonding, improving solubility or target binding .

- Chlorine Substitution : The 4-chlorophenyl group in 3d lowers the melting point (213°C vs. 267°C in 2d ), likely due to reduced crystallinity from steric effects .

- Linker Variations: Compounds like [12] use a phenoxy-acetic acid linker instead of direct phenyl-acetic acid attachment, altering electronic properties and bioavailability.

Biologische Aktivität

(2-hydroxy-4-oxoquinazolin-3(4H)-yl)(phenyl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a quinazolinone core, which has been associated with various therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. Despite its promising profile, detailed studies on its biological activity remain limited.

Chemical Structure and Synthesis

The compound is characterized by the following structure:

Synthesis

The synthesis typically involves multi-step organic reactions, starting with the formation of the quinazolinone core through cyclization reactions. Following this, the phenylacetic acid moiety is introduced using coupling reagents like EDCI or DCC to form the desired product.

The precise mechanism of action for (2-hydroxy-4-oxoquinazolin-3(4H)-yl)(phenyl)acetic acid is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors, potentially inhibiting their activity and modulating various signaling pathways. This interaction may lead to significant biological effects, including enzyme inhibition and alterations in cellular processes.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For example, derivatives of quinazolinone have shown significant cytotoxicity against various human cancer cell lines. In particular, compounds similar to (2-hydroxy-4-oxoquinazolin-3(4H)-yl)(phenyl)acetic acid have demonstrated enhanced activity against colon and prostate cancer cells .

Table 1: Cytotoxicity of Quinazolinone Derivatives

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that derivatives with electron-donating groups exhibit significant anti-inflammatory activity in models such as carrageenan-induced paw edema in rats .

Table 2: Anti-inflammatory Activity of Related Compounds

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Some studies suggest that quinazolinone derivatives possess bactericidal effects against various strains, particularly Staphylococcus spp. . This suggests a mechanism that may involve interference with bacterial biofilm formation.

Case Studies and Research Findings

A comprehensive review of literature indicates that quinazolinone derivatives, including (2-hydroxy-4-oxoquinazolin-3(4H)-yl)(phenyl)acetic acid, exhibit a broad spectrum of biological activities:

- Cytotoxicity : Significant cytotoxic effects observed in multiple cancer cell lines.

- Enzyme Inhibition : Potential as an enzyme inhibitor targeting kinases involved in cell signaling pathways.

- Therapeutic Applications : Investigated for use in developing drugs for cancer treatment and inflammatory diseases.

Q & A

Q. What are the common synthetic routes for (2-hydroxy-4-oxoquinazolin-3(4H)-yl)(phenyl)acetic acid and its derivatives?

A widely used method involves reacting quinazolinone precursors with monochloroacetic acid under alkaline conditions. For example, thioacetic acid derivatives can be synthesized by heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an equimolar ratio and alkali medium to facilitate nucleophilic substitution . Alternative pathways include functionalizing the quinazolinone core with phenylacetic acid groups via amidation or esterification, as seen in structurally similar compounds like N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide .

Q. How can researchers characterize the structural and chemical properties of this compound?

Key techniques include:

- HPLC and MS : For purity assessment and molecular weight verification (e.g., 4-hydroxyphenylacetic acid derivatives are validated using HPLC with ≥98% purity thresholds) .

- NMR : To confirm hydrogen and carbon environments, particularly distinguishing hydroxyl and carbonyl groups in the quinazolinone and phenylacetic acid moieties .

- X-ray crystallography : For resolving stereochemistry and solid-state interactions, as applied to analogous triazole-thioacetic acid salts .

Q. What are the standard protocols for evaluating its solubility and stability?

Solubility can be tested in polar (e.g., NaOH solutions) and non-polar solvents, noting temperature dependencies (e.g., -13.2° optical rotation in 3 N NaOH at 18°C for related compounds) . Stability studies should monitor degradation under UV light, varying pH, and elevated temperatures using accelerated aging protocols .

Advanced Research Questions

Q. How should experimental designs be optimized to assess pharmacological activity?

- In vitro assays : Use enzyme inhibition models (e.g., liver microsomal enzymes) to study metabolic interactions. For example, phenylacetic acid derivatives are evaluated via probe drug methods to quantify effects on CYP450 isoforms .

- In vivo models : Employ randomized block designs with split-split plots to control variables like dosage and biological replicates, as demonstrated in pharmacological studies of structurally related compounds .

- Dose-response curves : Establish EC50/IC50 values using iterative dilution series and statistical validation (e.g., four replicates with five plants each) .

Q. How can conflicting data on bioactivity or toxicity be resolved?

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., hydroxyl vs. methoxy groups) on toxicity and efficacy, as shown in triazole derivatives .

- Meta-analysis : Cross-reference data from multiple assays (e.g., antioxidant activity vs. cytotoxicity) to identify confounding variables .

- Computational modeling : Use molecular docking or QSAR to predict binding affinities and metabolic pathways, reducing experimental noise .

Q. What methodologies are recommended for studying metabolic pathways and enzyme interactions?

- Isotopic labeling : Track metabolic fate using 14C-labeled analogs, as applied to 4-hydroxyphenylacetic acid derivatives .

- Microsomal incubations : Incubate the compound with liver microsomes and NADPH, followed by LC-MS/MS to identify phase I/II metabolites .

- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using probe substrates like midazolam or dextromethorphan .

Q. How can reaction yields be improved during scale-up synthesis?

- Solvent optimization : Replace water with aprotic solvents (e.g., DMF) to enhance nucleophilicity in alkali-mediated reactions .

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioacetic acid formation .

- Process analytical technology (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy to adjust reaction parameters dynamically .

Q. What advanced techniques are used to assess environmental impact and ecotoxicity?

- Biotic/abiotic degradation studies : Measure half-lives in soil/water systems under controlled light, pH, and microbial activity .

- Ecotoxicogenomics : Expose model organisms (e.g., Daphnia magna) to the compound and analyze gene expression changes using RNA-seq .

- Life cycle assessment (LCA) : Quantify environmental footprints from synthesis to disposal, incorporating data on raw materials like phenol and glyoxal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.